molecular formula C23H19FN4O2S2 B4700265 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B4700265
M. Wt: 466.6 g/mol
InChI Key: NUWHMYKQESCIDW-UHFFFAOYSA-N
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Description

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

1-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-30-19-8-4-3-7-18(19)25-22(29)26-23-28-27-21(32-23)17-6-2-5-9-20(17)31-14-15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHMYKQESCIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable thiosemicarbazide derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be accomplished by reacting the thiadiazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with 2-methoxyaniline and a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as an anticancer agent.

    Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea stands out due to its unique combination of structural features, including the presence of the 4-fluorobenzyl group and the 2-methoxyphenyl urea moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

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